![molecular formula C11H9F3N4O2S B1519064 2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 1038305-08-6](/img/structure/B1519064.png)
2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Overview
Description
2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C11H9F3N4O2S and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthetic Methods
The synthesis and structural characterization of compounds related to 2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid have been explored in various studies. For instance, the structural analysis of a novel organic-inorganic hybrid perovskite-type material using XRD, NMR, FT-IR, and DFT provides insights into the protonation and stability of triazole ring-containing amino acids, showcasing the importance of intermolecular interactions in these compounds (Fizer et al., 2021). Another study focused on the synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, demonstrating their potential in antitumor activity (Guo-qiang Hu et al., 2008).
Chemical Properties and Biological Activity
The chemical properties and biological activities of 1,2,4-triazole derivatives have been extensively studied. For example, research on the acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids highlights the influence of substituents on acidity, which is crucial for their absorption and potential oral administration in medical applications (Kaplaushenko, 2014). Additionally, the synthesis of new nitrogen/sulfur heterocycles by linking various rings such as indole, 1,2,4-triazole, pyridazine, and quinoxaline showcases innovative approaches to creating compounds with potential biological activities (Boraei et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of 1,2,4-triazole and its derivatives are significant areas of research. Studies have synthesized and evaluated various derivatives for their antimicrobial properties against different bacterial and fungal strains, as well as their potential as antitumor agents, showing the versatility and therapeutic potential of these compounds (Demirbas et al., 2004).
properties
IUPAC Name |
2-[[4-amino-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-11(13,14)7-3-1-6(2-4-7)9-16-17-10(18(9)15)21-5-8(19)20/h1-4H,5,15H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJORDDINBLNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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